molecular formula C₁₅H₁₈N₄O B1155859 3-Hydroxymethyl Imiquimod

3-Hydroxymethyl Imiquimod

Cat. No.: B1155859
M. Wt: 270.33
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl Imiquimod is a chemical analogue of Imiquimod, a well-characterized immune response modifier that acts as an agonist for Toll-like Receptors 7 (TLR7) and 8 (TLR8) . Activation of these endosomal TLRs triggers a robust innate and adaptive immune response through the MyD88-dependent signaling pathway, leading to the induction of key pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12 . This mechanism makes Imiquimod and its derivatives potent tools for investigating antiviral and antitumor immunity in preclinical models. Research on Imiquimod analogues, such as related imidazoquinoxaline compounds, has shown promising enhanced preclinical antitumor properties across various cancer types, including leukemia and melanoma, often through mechanisms that may involve tubulin polymerization inhibition and cell cycle arrest . Consequently, this compound is a compound of significant interest for researchers exploring novel immunomodulatory agents, targeted cancer therapies, and the structure-activity relationships within this chemical family. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₅H₁₈N₄O

Molecular Weight

270.33

Synonyms

4-(4-Amino-1H-imidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 3 Hydroxymethyl Imiquimod

Advanced Synthetic Routes to 3-Hydroxymethyl Imiquimod (B1671794)

The synthesis of hydroxymethyl analogues of Imiquimod involves multi-step processes that build upon established methods for creating the core imidazo[4,5-c]quinoline scaffold. A key approach begins with a quinoline-based starting material, which is subsequently modified to introduce the imidazole (B134444) ring and the desired functional groups. beilstein-journals.org

One of the foundational routes to the imidazoquinoline core involves the reaction of 4-chloro-3-nitroquinoline (B17048) with isobutylamine (B53898), followed by the reduction of the nitro group to an amine. beilstein-journals.org This intermediate then undergoes cyclization to form the imidazole ring. Advanced synthetic strategies adapt this core methodology to introduce a hydroxymethyl group.

A notable example is the synthesis of a para-hydroxymethyl analogue of a 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ). chemrxiv.org This route highlights the strategic placement of the hydroxymethyl group on a substituent attached to the N1 position of the imidazoquinoline scaffold. The synthesis of this analogue, identified as compound 23 , was part of a broader effort to create a library of derivatives to identify potent and selective Toll-like receptor 7 (TLR7) agonists. chemrxiv.org The process involves the derivatization of the N1 position with a benzyl (B1604629) group containing a para-hydroxymethyl moiety. This specific analogue was found to be a significantly more potent and selective TLR7 agonist compared to Imiquimod. chemrxiv.org

Derivatization Strategies for Imidazoquinoline Scaffolds to Yield Hydroxymethyl Analogues

The imidazoquinoline scaffold offers several positions for derivatization to generate analogues with modified properties. Structure-activity relationship (SAR) studies have systematically explored modifications at the N-1, C-2, and C-4 positions, as well as on the quinoline (B57606) ring itself, to understand the structural requirements for biological activity. nih.govnih.gov

Derivatization strategies to produce hydroxymethyl analogues often focus on introducing hydroxyl-containing substituents at these key positions.

N-1 Position: The N-1 position is a common target for introducing a variety of substituents. SAR studies have shown that adding a benzyl group at this position can be optimal for activity. google.com Further modification of this benzyl group, such as the addition of a para-hydroxymethyl group, has been shown to yield highly potent and selective TLR7 agonists. chemrxiv.org Other N1-alkyl chains with terminal hydroxyl groups, such as a 2-hydroxypropyl group, have also been synthesized and studied, although they may not always confer the desired activity at both TLR7 and TLR8. nih.gov

C-2 Position: The C-2 position is another critical site for modification. The length of the alkyl chain at this position influences the potency and selectivity for TLR7 and TLR8. nih.gov While many studies focus on simple alkyl chains, the introduction of functionalized chains, including those with terminal hydroxyls (hydroxymethyl groups), represents a viable strategy for creating new analogues. For instance, the removal of the C-2 ethoxymethyl moiety from Resiquimod was found to reduce TLR7 activity and eliminate TLR8 activity, highlighting the importance of this position. nih.gov

Quinoline Ring: Modifications to the A-ring (the quinoline portion) of the scaffold are also explored. While less common for introducing hydroxymethyl groups directly, substitutions at positions like C-7 have been investigated to fine-tune the molecule's electronic and steric properties. nih.gov

Compound/Analogue ClassModification SiteSubstituentKey FindingReference
para-hydroxymethyl IMDQ analogue (Cmpd 23)N-1para-hydroxymethylbenzyl~37-fold more potent and selective TLR7 agonist than Imiquimod. chemrxiv.org
N1-hydroxypropyl analogueN-12-hydroxypropylRetained TLR7 activity but was inactive at TLR8. nih.gov
Resiquimod Analogue (Cmpd 73)C-2Removal of ethoxymethyl groupReduced TLR7 activity and complete loss of TLR8 activity. nih.gov
1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineN-1, C-2N-1 benzyl, C-2 butylFound to be optimal substituents for TLR7-specific agonistic activity in imidazopyridine analogues. google.com

Structural Elucidation Techniques for Novel 3-Hydroxymethyl Imiquimod Synthetic Variants

The confirmation of the structure and purity of newly synthesized this compound variants relies on a suite of advanced analytical techniques. These methods provide comprehensive information about molecular structure, connectivity, and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to determine the purity of the synthesized compounds and to quantify them in various matrices. chemicalbook.comnih.govnih.gov It is often used during the reaction monitoring and final product purification stages. chemicalbook.com

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in determining the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise molecular structure. These techniques provide information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the scaffold structure and the position of the hydroxymethyl group.

X-Ray Crystallography: For crystalline solids, single-crystal X-ray analysis provides the definitive three-dimensional structure of the molecule. This technique was used to determine the crystal structure of Imiquimod itself, revealing details about bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.gov This method is the gold standard for unambiguous structural confirmation of novel synthetic variants.

Spectroscopic and Theoretical Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) are used to identify characteristic functional groups. researchgate.net Furthermore, computational methods such as Density Functional Theory (DFT) can be employed to study the electronic properties and to calculate theoretical electronic absorption spectra, which are then compared with experimental UV-visible spectra for further confirmation. nih.gov

TechniquePurposeReference
HPLCPurity assessment and quantification. chemicalbook.comnih.govnih.gov
LC-MSMolecular weight confirmation and elemental composition (with HRMS). nih.gov
NMR (1H, 13C)Detailed structural elucidation and confirmation of atom connectivity. researchgate.net
X-Ray CrystallographyDefinitive 3D molecular structure determination for crystalline compounds. nih.gov
FT-IRIdentification of functional groups. researchgate.net
DFT CalculationsStudy of electronic properties and correlation with experimental spectra. nih.gov

Production of Radiolabeled this compound for Research Applications

Radiolabeled compounds are crucial tools for a variety of research applications, including metabolic studies, receptor binding assays, and in vivo imaging. The production of a radiolabeled version of this compound would follow established principles of chemical synthesis, incorporating a radionuclide at a strategic position within the molecule.

The choice of radionuclide depends on the intended application.

Carbon-14 (¹⁴C): For in vitro assays and metabolic studies, ¹⁴C is often the isotope of choice due to its long half-life. The synthesis would involve using a ¹⁴C-labeled precursor at an early stage of the synthetic route. For example, studies have utilized (¹⁴C)-Imiquimod to investigate skin permeation. google.com A similar approach could be adapted for a hydroxymethyl analogue, perhaps by using a ¹⁴C-labeled isobutylamine or a labeled component of the quinoline ring.

Tritium (³H): Tritium is another beta-emitter used for receptor-binding assays and metabolic studies. It can often be introduced into a molecule in the final steps of a synthesis via catalytic exchange with ³H gas.

Gamma- or Positron-Emitters: For in vivo imaging applications (SPECT or PET), isotopes such as Technetium-99m (⁹⁹ᵐTc) or Gallium-68 (⁶⁸Ga) would be required. google.com This typically involves modifying the molecule to include a chelating agent, such as DOTA or DTPA, which can then be complexed with the metallic radioisotope. google.com The synthesis of such a derivative of this compound would require a dedicated synthetic route to incorporate the chelator without compromising the compound's biological activity.

The synthesis of any radiolabeled compound requires specialized facilities and handling procedures to manage radioactivity safely. The purification of the final radiolabeled product, typically by HPLC, is critical to ensure high radiochemical purity before its use in research.

Biochemical and Metabolic Pathways of 3 Hydroxymethyl Imiquimod

Enzymatic Biotransformation of Imiquimod (B1671794) to Active Metabolites, Including Hydroxymethylated Forms

Imiquimod undergoes extensive phase I biotransformation, leading to the formation of several metabolites. The primary transformation is characterized by hydroxylation at various positions on the molecule, including the 2-methylpropyl side chain. fda.gov This process results in the creation of monohydroxylated derivatives, which are the most frequently observed metabolites. researchgate.net

Identification of Specific Cytochrome P450 Enzymes or Other Biotransformation Enzymes Involved

The enzymatic drivers of Imiquimod's metabolism have been identified through comprehensive in vitro studies. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver and other tissues such as the skin, is responsible for the oxidative metabolism of Imiquimod.

Research utilizing a panel of 21 heterologously expressed human recombinant CYP enzymes has pinpointed specific isoforms as being predominantly responsible for Imiquimod's biotransformation. nih.govnih.gov The key findings from these studies are summarized below:

Enzyme FamilySpecific EnzymeRole in Imiquimod MetabolismCitation
Cytochrome P450CYP1A1 Predominantly responsible for Imiquimod metabolism and the formation of monohydroxylated metabolites. researchgate.netnih.govnih.gov
Cytochrome P450CYP1A2 Also predominantly responsible for Imiquimod metabolism and the formation of monohydroxylated metabolites. researchgate.netnih.govnih.gov
Cytochrome P450CYP2C19 Marginal contribution to Imiquimod hydroxylation. nih.gov
Cytochrome P450CYP2D6 Marginal contribution to Imiquimod hydroxylation. nih.gov

These studies confirm that CYP1A1 and CYP1A2 are the principal enzymes mediating the clearance and monohydroxylation of Imiquimod. nih.govnih.gov The activity of these enzymes can be influenced by external factors, such as exposure to aryl hydrocarbon receptor (AHR) agonists, which can induce CYP1A activity and thereby accelerate Imiquimod metabolism. nih.gov

Metabolic Stability and Degradation Pathways in Biological Systems

The metabolic stability of Imiquimod itself is relatively low, indicating rapid clearance by enzymatic processes. Studies using mouse hepatic microsomes demonstrated that 50% of Imiquimod was metabolized within 10 minutes, and only 10% of the parent drug remained after 60 minutes of incubation. nih.gov This rapid clearance is consistent with extensive first-pass metabolism. fda.gov

Following topical application in human subjects, systemic absorption of Imiquimod is minimal. nih.gov However, what is absorbed has a reported half-life of approximately 29 hours after multiple doses, suggesting retention in the skin. fda.gov The resulting serum concentrations of the primary metabolites, such as S-26704 and S-27700, are generally low and only sporadically quantifiable. fda.govfda.gov This suggests that the metabolites are either formed in small quantities or are themselves subject to further rapid degradation and clearance.

The degradation pathway for Imiquimod and its hydroxylated metabolites involves subsequent phase II conjugation. After the initial phase I hydroxylation, most of the metabolites form glucuronide or sulfate (B86663) conjugates, which are more water-soluble and are subsequently excreted from the body, primarily in the urine and bile. fda.gov

In Vitro Models for Studying 3-Hydroxymethyl Imiquimod Biotransformation

A variety of in vitro models have been instrumental in elucidating the metabolic pathways of Imiquimod. These systems allow for controlled investigation of enzymatic processes and metabolite formation without the complexities of a whole organism.

In Vitro ModelDescriptionKey FindingsCitations
Human Keratinocytes Both primary (NHEKs) and immortalized (HaCaT) human keratinocyte cell lines have been used.Demonstrated that Imiquimod is metabolized in skin cells, with the process being accelerated by the induction of CYP1A enzymes. nih.govnih.gov
Recombinant Human CYP Enzymes Microsomal preparations from insect cells overexpressing individual human CYP isoforms.Allowed for the precise identification of CYP1A1 and CYP1A2 as the primary enzymes responsible for Imiquimod metabolism. researchgate.netnih.govnih.gov
Hepatic Microsomes Preparations of microsomes from mouse liver containing a high concentration of metabolic enzymes.Confirmed the rapid metabolism of Imiquimod and the generation of multiple monohydroxylated metabolites. fda.govnih.gov
Human Liver Microsomes Microsomes isolated from human liver tissue.Used to confirm and identify the chemical structures of various Imiquimod metabolites formed in vitro. fda.govfda.gov

These models have collectively provided a detailed picture of Imiquimod's biotransformation. For instance, studies with HaCaT keratinocytes showed that inducing CYP1A activity with an aryl hydrocarbon receptor agonist led to a tenfold increase in the formation of monohydroxylated Imiquimod metabolites. nih.gov The use of specific inhibitors in these systems further confirmed the central role of the CYP1A subfamily. nih.govnih.gov

No Publicly Available Scientific Data on the Molecular Mechanisms of this compound

Following a comprehensive search of publicly available scientific literature, no specific data or research articles could be identified for the chemical compound "this compound." Consequently, it is not possible to generate a scientifically accurate article detailing its specific molecular mechanisms of action and receptor interactions as requested.

The provided outline, including agonistic activity towards Toll-Like Receptors (TLRs), specificity for TLR7, and the activation of downstream signaling cascades involving MyD88, NF-κB, and IRF, accurately describes the well-documented mechanisms of its parent compound, Imiquimod .

The vast body of research focuses extensively on Imiquimod's role as an immune response modifier. Imiquimod is a potent agonist for Toll-Like Receptor 7 (TLR7). medchemexpress.cominvivogen.com This interaction triggers a cascade of downstream signaling events that are crucial for its therapeutic effects. invivogen.com

The key mechanisms of the parent compound, Imiquimod, are summarized below, reflecting the topics requested in the user's outline:

TLR7 Agonism: Imiquimod directly binds to and activates TLR7, which is primarily expressed within the endosomes of immune cells like plasmacytoid dendritic cells. invivogen.comnih.gov

MyD88-Dependent Pathway: Upon activation by Imiquimod, TLR7 recruits the adaptor protein Myeloid Differentiation Primary Response Protein 88 (MyD88). nih.govlatrobe.edu.aunih.gov This is a critical step that initiates the downstream signaling cascade. qima-lifesciences.com

NF-κB Activation: The formation of the TLR7-MyD88 complex leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). plos.orgnih.govnih.gov Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines. nih.gov

IRF Activation and Interferon Induction: The MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factors (IRFs), which drive the production of Type I interferons, key antiviral cytokines. invivogen.com

While this information is readily available for Imiquimod, there is no corresponding research available in the public domain to create a specific profile for "this compound." Therefore, any article generated on this specific topic would be speculative and not based on scientific evidence.

Molecular Mechanisms of Action and Receptor Interactions

Modulation of Adenosine (B11128) Receptor Signaling Pathways

Scientific literature indicates that the parent compound, imiquimod (B1671794), directly interacts with adenosine receptors, functioning as an antagonist. nih.govresearchgate.net This interaction is characterized by high affinity for the A1 and A2A subtypes. nih.gov The antagonism of these receptors by imiquimod leads to the suppression of adenylyl cyclase activity, which in turn reduces the intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net This modulation of the adenosine receptor signaling pathway is significant as it can occur independently of the well-documented Toll-like receptor 7 (TLR7) and TLR8 pathways, suggesting a distinct mechanism for its immunomodulatory and anti-tumor effects. nih.gov

The engagement of adenosine receptors contributes to the induction of pro-inflammatory cytokines. nih.govresearchgate.net This activity is believed to work synergistically with other pathways to create a robust inflammatory response in the target tissue. nih.gov

Receptor SubtypeInteractionDownstream Effect
Adenosine A1 High-affinity binding, AntagonismInhibition of adenylyl cyclase, Reduced cAMP
Adenosine A2A High-affinity binding, AntagonismInhibition of adenylyl cyclase, Reduced cAMP

Induction of Apoptotic Processes in Target Cells

A primary mechanism through which 3-Hydroxymethyl Imiquimod's parent compound, imiquimod, exerts its therapeutic effect is through the direct induction of apoptosis, or programmed cell death, in target cells. nih.govresearchgate.net This pro-apoptotic activity is a direct effect on the tumor cells and is independent of its immune-mediated actions. nih.gov The apoptotic process is initiated via the intrinsic pathway, which is centered on the mitochondria. researchgate.net

Role of Caspase Activation in this compound-Induced Apoptosis

The induction of apoptosis by imiquimod is critically dependent on the activation of a cascade of cysteine-aspartic proteases known as caspases. Research has demonstrated that treatment with imiquimod leads to the activation of several caspases within the target cells. This activation is a key step in the execution phase of apoptosis, leading to the systematic dismantling of the cell.

Involvement of Bcl-2 Family Proteins in Apoptotic Regulation

The intrinsic apoptotic pathway initiated by imiquimod is regulated by the Bcl-2 family of proteins. researchgate.net This family consists of both pro-apoptotic and anti-apoptotic members that control the permeability of the mitochondrial outer membrane. Imiquimod has been shown to induce a Bcl-2-dependent cytosolic translocation of cytochrome c. researchgate.net This event is a critical trigger for the activation of the caspase cascade. The release of cytochrome c is facilitated by an imbalance between pro-apoptotic proteins (such as Bax and Bak) and anti-apoptotic proteins (such as Bcl-2), tipping the cellular balance towards apoptosis. researchgate.net

Protein FamilyRole in Imiquimod-Induced ApoptosisKey Molecules
Caspases Execution of apoptosisActivated in a cascade
Bcl-2 Family Regulation of the intrinsic apoptotic pathwayBcl-2, Bax, Bak

Cellular and Immunological Responses Mediated by 3 Hydroxymethyl Imiquimod

Cytokine and Chemokine Induction Profiles

The activation of immune cells by Imiquimod (B1671794) leads to the secretion of a distinct profile of cytokines and chemokines, which orchestrates the subsequent immune response. This response is heavily skewed towards a T-helper type 1 (Th1) profile, which is crucial for antiviral and antitumor activity medicaljournals.semedicaljournals.se.

Imiquimod is a potent inducer of several pro-inflammatory cytokines. Upon activation of TLR7, cells like plasmacytoid dendritic cells, monocytes, and macrophages begin to secrete significant amounts of interferon-alpha (IFN-α), which plays a principal role in its antiviral effects medicaljournals.seskintherapyletter.com. In addition to IFN-α, Imiquimod stimulates the production of other key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (B1171171) (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) wikipedia.orgmedicaljournals.seaimspress.com. IL-12 is critical for promoting Th1 cell differentiation and the production of IFN-γ, further amplifying the cell-mediated immune response skintherapyletter.com. This cytokine cascade is a hallmark of Imiquimod's mechanism of action fda.govmedicaljournals.se.

Concurrent with the promotion of a Th1 response, Imiquimod acts to suppress the humoral or Th2 arm of the acquired immune system. It has been shown to inhibit the production of Th2-associated cytokines, specifically Interleukin-4 (IL-4) and Interleukin-5 (IL-5) medicaljournals.se. This inhibition is believed to be mediated in large part by the induction of IFN-α medicaljournals.se. By downregulating the Th2 response, Imiquimod further directs the immune system towards a cell-mediated, cytotoxic response effective against viral infections and neoplastic cells medicaljournals.seskintherapyletter.com.

Table 1: Summary of Cytokine Modulation by Imiquimod This is a static table. Interactive features are not supported.

Cytokine Primary Effect Key Associated Immune Response
IFN-α Strongly Induced Antiviral activity, promotion of Th1 response
IL-6 Induced Pro-inflammatory response
IL-12 Induced Differentiation of Th1 cells, IFN-γ production
TNF-α Induced Inflammation, antitumor activity
IL-4 Inhibited Suppression of Th2 response

| IL-5 | Inhibited | Suppression of Th2 response, inhibition of eosinophilia |

Activation and Maturation of Antigen-Presenting Cells (APCs)

Imiquimod's ability to initiate a robust adaptive immune response is largely dependent on its effects on antigen-presenting cells (APCs), such as dendritic cells and macrophages medicaljournals.semedicaljournals.se.

Imiquimod is a potent activator of dendritic cells (DCs), including the Langerhans cells found in the epidermis wikipedia.orgmedicaljournals.se. Treatment with Imiquimod enhances the maturation of human monocyte-derived DCs, which is associated with an enhanced antigen-presenting capacity nih.gov. It also stimulates these activated Langerhans cells to migrate from the skin to regional lymph nodes medicaljournals.se. In the lymph nodes, these mature DCs present antigens to T lymphocytes, inducing a distinct Th1 immune response that is critical for clearing diseased or infected cells medicaljournals.senih.gov. This process of DC maturation and migration is a pivotal step linking the innate immune activation by Imiquimod to the generation of a specific, adaptive immune response medicaljournals.senih.govresearchgate.net.

Macrophages are another key target of Imiquimod. The compound stimulates macrophages to secrete cytokines and produce nitric oxide medicaljournals.se. The activation of macrophages contributes to the local inflammatory response and the clearance of pathogens and malignant cells medicaljournals.se.

Table 2: Effects of Imiquimod on Antigen-Presenting Cells (APCs) This is a static table. Interactive features are not supported.

APC Type Key Effects Induced by Imiquimod
Dendritic Cells (Langerhans Cells) Enhanced maturation and antigen-presenting activity nih.gov.
Increased migration from the epidermis to local lymph nodes medicaljournals.se.
Induction of a Th1-type immune response medicaljournals.se.
Macrophages Activation and secretion of pro-inflammatory cytokines medicaljournals.se.

Modulation of Lymphocyte Subpopulations and Responses

Through its action on APCs and its cytokine-inducing properties, Imiquimod indirectly modulates the activity of various lymphocyte subpopulations, including T cells and B cells. Topical application of Imiquimod has been shown to induce alterations in peripheral blood lymphocyte subsets in healthy individuals nih.gov. The compound stimulates B lymphocytes to proliferate and differentiate medicaljournals.se. It also indirectly stimulates the production of the Th1 cytokine IFN-γ, partly by inducing IFN-α, which upregulates the IL-12 receptor on Th1 cells, making them more responsive to IL-12 skintherapyletter.com. This leads to an enhanced accumulation of tumor-specific CD8+ T cells, which are crucial for cytotoxic responses against cancer cells nih.gov.

T-Helper Type 1 (Th1) Cell Induction and IFN-γ Production

Imiquimod is a potent immune response modifier known to stimulate the cell-mediated pathways of both innate and acquired immunity. medicaljournals.se A key aspect of this activity is its ability to indirectly promote a T-helper type 1 (Th1) dominant immune response. Imiquimod does not directly stimulate T-cell division or cytokine production. medicaljournals.se Instead, its mechanism involves the activation of other immune cells, such as dendritic cells, which in turn release cytokines critical for Th1 polarization.

Research has shown that Imiquimod treatment of dendritic cells leads to the secretion of interleukin-12 (IL-12), a cytokine essential for driving the differentiation of naïve CD4+ T cells into the Th1 subset. nih.gov This Th1 response is characterized by the production of signature cytokines, most notably interferon-gamma (IFN-γ). Studies on T cells infiltrating human squamous cell carcinomas (SCC) treated with Imiquimod revealed a marked increase in IFN-γ production by both CD4+ and CD8+ T cells compared to untreated tumors. nih.gov This upregulation of IFN-γ is a critical component of the anti-tumor immune response. nih.govnih.gov

In ex vivo human skin models, topical Imiquimod application has been shown to significantly increase both the gene expression and protein levels of IFN-γ. researchgate.net This local induction of a Th1 environment contributes to the compound's therapeutic effects.

Cell TypeEffector MoleculeEffect of Imiquimod TreatmentReference
CD4+ T CellsIFN-γIncreased Production nih.gov
CD8+ T CellsIFN-γIncreased Production nih.gov
Human Skin ExplantsIFN-γ (Gene & Protein)Increased Levels researchgate.net

Cytotoxic T Lymphocyte (CTL) Priming and Activity

Imiquimod enhances the activity of cytotoxic T lymphocytes (CTLs), which are crucial for eliminating cancerous and virally infected cells. This is achieved through both the priming of new CTL responses and the enhancement of the effector function of existing CTLs.

Studies have demonstrated that Imiquimod administration significantly increases the accumulation of tumor-specific CD8+ T cells in the spleen and draining lymph nodes following vaccination, indicating a potent effect on CTL priming. researchgate.net This process is aided by Imiquimod's ability to activate Langerhans cells and dendritic cells, which are responsible for presenting antigens to T cells. medicaljournals.seresearchgate.net

In addition to priming, Imiquimod boosts the killing capacity of CTLs. T cells isolated from Imiquimod-treated squamous cell carcinomas show enhanced production of perforin (B1180081) and granzyme, two key proteins that mediate the cytotoxic activity of CTLs. nih.govnih.gov This suggests that Imiquimod not only increases the number of CTLs but also "arms" them to be more effective killers.

Natural Killer (NK) Cell Activation

Natural Killer (NK) cells are a component of the innate immune system that can directly kill tumor cells without prior sensitization. Imiquimod has been shown to stimulate NK cell activity as part of its broad immunostimulatory effects. medicaljournals.se The induction of cytokines, such as Type I interferons and IL-12, by Imiquimod-activated monocytes and dendritic cells contributes to the activation of NK cells. researchgate.net While some studies have noted a statistically insignificant increase in circulating NK cells in mice after topical Imiquimod application, other research highlights their importance in the local tumor microenvironment. nih.gov

B Lymphocyte Proliferation and Differentiation

Imiquimod is a potent activator of B lymphocytes, inducing their proliferation and differentiation. medicaljournals.sedntb.gov.ua Studies have shown that Imiquimod can directly activate purified mouse peritoneal B cells. When combined with a vaccine antigen, Imiquimod co-stimulation leads to stronger B cell activation, proliferation, and the production of antigen-specific antibodies (IgM and IgG). nih.govfrontiersin.org

Furthermore, transcutaneous administration of Imiquimod as an adjuvant promotes B cell activation and enhances their differentiation into germinal center (GC) B cells and plasma cells in draining lymph nodes and the spleen. nih.govnih.gov This leads to a more robust and accelerated antibody response. The activation of B cells is marked by the increased expression of surface markers like CD86. nih.gov However, the systemic effects can be complex, as one study observed a significant reduction in circulating B cells in the blood of mice with intracranial tumors following topical treatment, suggesting a potential redistribution or altered trafficking of these cells. nih.gov

Immunoregulatory Effects on Specific Cell Types (e.g., Keratinocytes)

Imiquimod exerts direct immunoregulatory effects on keratinocytes, the primary cell type in the epidermis. While keratinocytes were not initially thought to be a primary target, research has shown that Imiquimod can induce the expression of Toll-like receptor 7 (TLR7) in these cells. researchgate.net

Upon stimulation, Imiquimod-treated keratinocytes increase their production of pro-inflammatory cytokines and chemokines, such as TNF-α and various interleukins. researchgate.net This localized cytokine production by keratinocytes contributes to the recruitment and activation of other immune cells at the site of application, playing a role in the inflammatory response necessary for its therapeutic action. aad.orgnih.gov

Furthermore, Imiquimod has been observed to induce keratinocyte proliferation and increase the thickness of the epidermis in ex vivo human skin models. researchgate.net This proliferative effect is a characteristic feature of the skin's response to the compound. nih.gov

ParameterTreatment GroupDay 3Day 7Reference
Epidermis Area (μm²)Cream (Control)~15,000~20,000 researchgate.net
Imiquimod~25,000~40,000**
% PCNA+ Basal KeratinocytesCream (Control)~10%~15% researchgate.net
Imiquimod~25%~35%**
*Data are approximate values based on graphical representation in the source. Statistical significance (p < 0.05 or p < 0.01) was reported for Imiquimod vs. Control.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Hydroxymethylation on Imidazoquinoline Core Structure and Biological Activity

The introduction of a hydroxymethyl (-CH₂OH) group to the imidazoquinoline core structure has a profound impact on its biological activity, particularly in shifting its selectivity towards TLR7. Systematic research on the imidazoquinoline scaffold has demonstrated that specific substitutions can dramatically alter receptor affinity and activation.

A significant finding came from the exploration of substituents at the para-position of a benzyl (B1604629) group attached to the N-1 position of the imidazoquinoline scaffold. This investigation led to the identification of a para-hydroxymethyl imidazoquinoline analogue that exhibited high potency as a TLR7 agonist. The hydroxymethylation at this position was found to be a key modification that enhances TLR7-specific activity while significantly reducing or eliminating TLR8 engagement. This targeted modification underscores the sensitivity of the TLR binding pockets to subtle structural changes and highlights hydroxymethylation as a critical strategy for achieving receptor selectivity within the imidazoquinoline class of compounds.

Identification of Key Structural Features for TLR7 Selectivity and Potency

The quest for potent and selective TLR7 agonists has elucidated several key structural features within the imidazoquinoline framework. The 4-amino group on the quinoline (B57606) ring system is considered essential for activity. Furthermore, the nature of the substituent at the N-1 position plays a pivotal role in determining both potency and the TLR7/TLR8 selectivity profile.

Specifically, the presence of a para-hydroxymethyl group on an N-1 benzyl substituent has been identified as a critical determinant for high TLR7 selectivity. This analogue demonstrates potent TLR7 agonism with only marginal activity at TLR8. In contrast, a closely related analogue where the hydroxymethyl group is replaced by its bio-isosteric aminomethyl (-CH₂NH₂) counterpart results in a dual TLR7 and TLR8 agonist. This comparison reveals that the presence of the hydroxyl group is key to favoring TLR7 binding, whereas the amino functionality is associated with the recruitment of TLR8 activity. Molecular modeling studies suggest that the TLR7-biased activity of the hydroxymethyl analogue is driven by the formation of multiple hydrogen bonds with the TLR7 receptor, interactions that are not similarly formed with TLR8.

Development of Novel 3-Hydroxymethyl Imiquimod (B1671794) Analogues with Enhanced Specificity or Efficacy

The development of novel analogues based on the 3-Hydroxymethyl Imiquimod structure is centered on optimizing its therapeutic potential by enhancing specificity and efficacy. A key example is the development of a para-hydroxymethyl imidazoquinoline analogue which emerged from a systematic SAR study. This analogue was found to be a highly active and specific agonist for human TLR7.

Research demonstrated that this para-hydroxymethyl analogue was approximately 37-fold more potent than the parent compound, imiquimod, in activating human TLR7. This enhancement in efficacy is coupled with a significant improvement in specificity, as it shows minimal activity on human TLR8. The development of this analogue, along with its comparative analysis against other derivatives like the dual-acting para-aminomethyl analogue, provides a clear roadmap for designing future TLR7-selective agonists. These findings illustrate a successful application of analogue design to produce a compound with a more desirable and targeted immunological activity profile.

Table 1: Potency and Selectivity of Imiquimod Analogues

CompoundHuman TLR7 EC₅₀ (µM)Human TLR8 EC₅₀ (µM)Selectivity Profile
para-Hydroxymethyl IMDQ Analogue0.23>30 (Marginal Activity)TLR7 Selective
para-Aminomethyl IMDQ AnalogueData not specifiedData not specifiedDual TLR7/TLR8 Agonist
Imiquimod~8.51 (Calculated: 37 x 0.23)InactiveTLR7 Selective

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and SAR studies, providing deep insights into the molecular interactions that govern a drug's activity. nih.gov These methods allow researchers to visualize how a ligand, such as a this compound analogue, fits into the binding site of its protein target and to predict the strength of this interaction. researchgate.net

In the study of imidazoquinoline analogues, molecular modeling was employed to elucidate the structural basis for the observed differences in TLR7 and TLR8 activity. nih.govresearchgate.net Docking simulations revealed that the TLR7-biased activity of the para-hydroxymethyl analogue could be attributed to its ability to form multiple hydrogen bonds with specific amino acid residues within the TLR7 binding pocket. These same crucial interactions were not observed when the compound was docked into the TLR8 structure. Furthermore, modeling helped to explain why the presence of an amino functionality in the para-aminomethyl analogue led to dual TLR7/TLR8 agonism. Such computational approaches are critical for rational drug design, enabling the prediction of biological activity and guiding the synthesis of new analogues with improved properties, thereby accelerating the development process. nih.gov

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The pharmacokinetics and metabolism of Imiquimod (B1671794) and its metabolites have been studied in a variety of animal models, including mice, rats, guinea pigs, rabbits, dogs, and monkeys. Following administration of Imiquimod, the parent drug exhibits extensive first-pass metabolism, particularly in rats, resulting in essentially zero oral bioavailability of Imiquimod itself.

The primary route of elimination for Imiquimod and its metabolites is through both urinary and biliary excretion. Tissue distribution of the parent drug is rapid, with clearance from most tissues within 2 to 3 days, with the exception of pigmented tissues such as the skin and the uveal tract of the eye.

Concentrations of Imiquimod and its two major metabolites, S-26704 and S-27700, have been measured in the biological fluids of these animal models using liquid chromatography and liquid chromatography-mass spectroscopy methods.

Systemic Exposure and Tissue Distribution in Preclinical Species

Systemic exposure to the metabolites of Imiquimod, including the hydroxylated forms, has been evaluated in several preclinical studies. However, due to the low systemic absorption of topically applied Imiquimod, the resulting serum concentrations of its metabolites are often very low. In one pharmacokinetic study, the data on the primary metabolites, S-26704 and S-27700, were considered too sparse to be assessed in a meaningful manner in some subjects.

Despite the low concentrations, the principal identified metabolite in monkeys is the hydroxylated and pharmacologically active product S-26704.

Table 1: Summary of Systemic Exposure Findings for Imiquimod Metabolites in Preclinical Species

Species Route of Administration Key Findings Reference
Monkeys Not Specified Principal identified metabolite is the hydroxylated, pharmacologically active S-26704.

Relationship Between Preclinical Exposure and Pharmacological Response

The pharmacological activity of Imiquimod is intrinsically linked to its ability to modulate the immune system. The principal identified metabolite in monkeys, S-26704, is noted to be pharmacologically active. This suggests that the biotransformation of Imiquimod to its hydroxylated metabolites is a key step in its mechanism of action.

Assessment of Target Engagement and Biological Markers of Activity in Preclinical Systems

The primary molecular target of Imiquimod is TLR7. The engagement of this target by Imiquimod and its active metabolites initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of various immune cells.

Biological markers of Imiquimod's activity in preclinical systems include the induction of cytokines such as IFN-α. The primary mechanism of action for Imiquimod appears to be through the induction of IFN-α at the treatment site. Studies in animal models have demonstrated that Imiquimod is effective against viral infections and acts as an antitumor agent, principally through the induction of IFN-α and other cytokines.

In a mouse model of psoriasis-like skin inflammation, topical application of Imiquimod leads to a systemic inflammatory response, characterized by the upregulation of chemokine and cytokine transcripts in peripheral tissues and the brain. This indicates a broad engagement of the immune system beyond the site of application.

Advanced Omics and Systems Biology Investigations

Transcriptomic Profiling of Cells or Tissues Treated with 3-Hydroxymethyl Imiquimod (B1671794)

Transcriptomic analyses of tissues treated with Imiquimod have revealed significant alterations in gene expression, providing a detailed map of the molecular changes induced by the compound. These studies are fundamental to understanding its mechanism of action, which is primarily rooted in the modulation of immune and oncogenic pathways.

Differential Gene Expression Analysis in Response to Treatment

Treatment with Imiquimod leads to a distinct transcriptomic signature characterized by the downregulation of genes associated with oncogenesis and immune suppression. A study on actinic keratoses (AKs) treated with Imiquimod identified a panel of genes that were significantly downregulated post-therapy. nih.govaacrjournals.org This suggests that the therapeutic effect of Imiquimod is partly achieved by reversing aberrant gene expression that contributes to the disease state.

Single-cell RNA sequencing of immune cells in an Imiquimod-induced psoriasis model further detailed these changes, noting upregulation of genes like Fcgr4, Saa3, and Acp5 in macrophages, and Ifitm1 in plasmacytoid dendritic cells. nih.gov Imiquimod is also known to induce the expression of various DNA repair genes, such as XPA, which is an early event in the nucleotide excision repair process. nih.gov Furthermore, studies have shown that the induction of interferon-stimulated genes (ISGs) like IRF-1, PKR, and 2-5 OAS is a key part of the response to Imiquimod. nih.gov

Table 1: Differentially Expressed Genes in Actinic Keratoses Post-Imiquimod Treatment This table summarizes key genes found to be significantly downregulated in actinic keratosis biopsies following treatment with Imiquimod, as identified by nanoString transcriptomic analysis.

Gene SymbolFull Gene NameImplication
CDK1 Cyclin Dependent Kinase 1Cell cycle regulation
CXCL13 C-X-C Motif Chemokine Ligand 13B-cell chemoattractant
IL1B Interleukin 1 BetaPro-inflammatory cytokine
TTK TTK Proto-Oncogene, Serine/Threonine KinaseMitotic checkpoint control
ILF3 Interleukin Enhancer Binding Factor 3Transcriptional regulation
EWSR1 EWS RNA Binding Protein 1RNA processing, oncogenesis
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin)Apoptosis inhibition
PLAUR Plasminogen Activator, Urokinase ReceptorCell adhesion and migration
ISG20 Interferon Stimulated Exonuclease Gene 20Antiviral activity
C1QBP Complement Component 1 Q Subcomponent Binding ProteinComplement system, inflammation
Data sourced from Trager et al., Scientific Reports, 2021. nih.govaacrjournals.org

Identification of Affected Signaling Pathways and Regulatory Networks

The primary mechanism of Imiquimod involves the activation of Toll-like receptor 7 (TLR7). nih.gov This interaction triggers the MyD88-dependent signaling pathway, a crucial cascade in the innate immune response. nih.govmdpi.com Activation of this pathway leads to the downstream activation of key transcription factors, including nuclear factor kappa B (NF-κB) and interferon regulatory factors (IRFs). nih.govmdpi.com

This signaling cascade results in the robust production and release of several pro-inflammatory cytokines, which orchestrate the subsequent immune response. Key cytokines induced include Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (B1171171) (IL-12). nih.govmdpi.com Analysis of pre-treatment biopsies from complete responders to Imiquimod therapy revealed significant alterations in 15 inflammatory pathways, including several involved in interleukin signaling, highlighting the importance of the pre-existing immune microenvironment. nih.govaacrjournals.org Additionally, KEGG signaling pathway analysis in psoriasis models has emphasized the role of oxidative phosphorylation and antigen processing and presentation signals following Imiquimod treatment. nih.gov

Proteomic Analysis for Identification of Protein Targets and Biomarkers

Proteomic studies offer a direct view of the functional molecules executing the changes dictated by the transcriptome. Analysis of tissues treated with Imiquimod has identified specific proteins and protein families that are differentially expressed, serving as potential therapeutic targets or biomarkers of drug activity.

In a mouse model of ulcerative colitis, iTRAQ-based quantitative proteomic analysis identified 209 differentially expressed proteins (DEPs) between Imiquimod-treated and model groups, with 81 proteins upregulated and 128 downregulated. nih.gov A key finding from this study was the downregulation of proteins involved in the complement and coagulation cascades pathway. nih.gov

Another study utilizing targeted proteomics in an Imiquimod-induced skin inflammation model focused on the expression of matrix metalloproteinases (MMPs), which are crucial for tissue remodeling. The results showed a significant increase in the abundance of several MMPs.

Table 2: Differentially Expressed Proteins in Response to Imiquimod Treatment This table details the changes in Matrix Metalloproteinase (MMP) abundance in a mouse model of skin inflammation induced by Imiquimod.

ProteinChange in AbundanceDetection Status in Treated vs. Control
MMP-2 Significantly IncreasedDetected in both, higher in treated
MMP-3 -Exclusively detected in treated skin
MMP-7 Significantly IncreasedDetected in both, higher in treated
MMP-8 Significantly IncreasedDetected in both, higher in treated
MMP-9 -Exclusively detected in treated skin
MMP-10 -Exclusively detected in treated skin
MMP-13 Significantly IncreasedDetected in both, higher in treated
Data sourced from Lø Kyst et al., International Journal of Pharmaceutics, 2024. nih.gov

These findings suggest that Imiquimod's therapeutic action involves significant modulation of the extracellular matrix and inflammatory protein cascades, which could serve as biomarkers for treatment response.

Metabolomic Profiling to Understand Metabolic Signatures

Metabolomics provides a snapshot of the metabolic activity within a biological system, revealing how cellular processes are altered in response to a drug. Studies on Imiquimod-induced disease models have identified distinct metabolic signatures associated with its application.

In a psoriasis mouse model, serum metabolomic profiling revealed significant alterations in several key metabolites. nih.govresearchgate.net These changes point to a systemic metabolic shift in response to the localized, Imiquimod-induced inflammation. The analysis identified perturbations in several major metabolic pathways, suggesting that Imiquimod's effects extend to the regulation of cellular energy and lipid metabolism. researchgate.net

Table 3: Altered Serum Metabolites in an Imiquimod-Induced Psoriasis Model This table presents the metabolic changes identified in the serum of mice with Imiquimod-induced psoriasis-like skin inflammation compared to control groups.

MetaboliteDirection of ChangeAssociated Metabolic Pathway(s)
D-galactose IncreasedGalactose metabolism
Myo-inositol DecreasedInositol phosphate (B84403) metabolism
9,12-Octadecadienoic acid DecreasedLinoleic acid metabolism
Cholesterol DecreasedSteroid biosynthesis
Glycine Decreased (after intervention)Glycine, serine, and threonine metabolism
Pyrrolidone carboxylic acid Decreased (after intervention)Glutathione metabolism
D-mannose Decreased (after intervention)Galactose metabolism
Data sourced from Zong et al., Frontiers in Pharmacology, 2020. nih.govresearchgate.net

These findings indicate that the response to Imiquimod involves significant shifts in carbohydrate, lipid, and amino acid metabolism. nih.govresearchgate.net The promotion of linoleic acid metabolism has also been noted as a key metabolic effect. nih.gov These metabolic signatures could potentially serve as biomarkers for disease activity and therapeutic response.

Future Research Directions and Emerging Applications

Exploration of 3-Hydroxymethyl Imiquimod (B1671794) as a Prodrug Strategy

A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. scispace.com This strategy is often employed to improve drug delivery, enhance bioavailability, and reduce off-target toxicity. ijnrd.org The chemical structure of 3-Hydroxymethyl Imiquimod, with its hydroxyl group, presents a prime opportunity for its exploration as a prodrug. This functional group can be chemically modified to create ester, carbonate, or ether linkages with various promoieties.

Future research in this area could focus on synthesizing a library of this compound prodrugs and evaluating their physicochemical properties, such as solubility and stability. Preclinical studies would then be essential to assess their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The goal would be to identify a prodrug candidate that demonstrates superior delivery of the active this compound to the target site, potentially leading to enhanced efficacy and a better safety profile compared to the parent compound.

Prodrug MoietyPotential AdvantageResearch Focus
EstersImproved lipophilicity for better skin penetrationSynthesis and in vitro skin permeation studies
CarbonatesControlled release of the active compoundEvaluation of hydrolysis kinetics in plasma
EthersIncreased stabilityAssessment of metabolic pathways

Development of Novel Delivery Systems for Enhanced Biological Efficacy in Preclinical Models

The effectiveness of a topical immunomodulator is heavily dependent on its ability to penetrate the skin barrier and reach the target immune cells. nih.gov Novel delivery systems are being developed to overcome the challenges associated with the poor aqueous solubility and skin penetration of compounds like Imiquimod. researchgate.net These advanced formulations could be adapted and optimized for the delivery of this compound in preclinical models.

Lipid-based nanocarriers, such as liposomes and nanostructured lipid carriers (NLCs), have shown promise in enhancing the topical delivery of Imiquimod. nih.gov For instance, nanoemulsions have been shown to significantly increase the accumulation of Imiquimod in the skin compared to conventional creams. nih.gov Future studies should investigate the encapsulation of this compound into these nanosystems. The characterization of these formulations for particle size, encapsulation efficiency, and drug release kinetics would be crucial. Subsequently, preclinical evaluation in animal models would be necessary to determine if these novel delivery systems can enhance the biological efficacy of this compound.

Delivery SystemKey FeaturesPreclinical Evaluation
NanoemulsionsSmall droplet size, high surface areaSkin permeation and retention studies
NanocrystalsIncreased saturation solubilityIn vivo efficacy in skin cancer models
LiposomesBiocompatible, can encapsulate hydrophilic and lipophilic drugsAssessment of local and systemic immune responses
Nanostructured Lipid CarriersImproved stability and drug loadingComparative studies with conventional formulations

Investigation of Combination Therapies with this compound in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects and improved therapeutic outcomes. Imiquimod is already being investigated in combination with other treatments for various skin conditions. nih.govtermedia.pl For example, the combination of Imiquimod with 5-fluorouracil (B62378) and tretinoin (B1684217) has shown high efficacy in treating keratinocyte carcinomas. nih.gov Another study highlighted the potential of combining topical calcipotriol (B1668217) and 5-fluorouracil to prevent cutaneous squamous cell carcinoma. pharmacytimes.com Furthermore, a combination of systemic interferon-I and local Imiquimod application has shown promising results in preclinical models of melanoma and breast cancer. ecancer.org

Given the immunomodulatory nature of this compound, it is a promising candidate for combination therapies in preclinical settings. Future research should explore its synergistic potential with other anticancer agents, such as chemotherapy drugs or other immunotherapies. For instance, combining this compound with a checkpoint inhibitor could potentially enhance the anti-tumor immune response. Preclinical studies in relevant animal models would be essential to evaluate the efficacy and safety of these combination regimens.

Elucidation of Additional, Undiscovered Mechanisms of Action

The primary mechanism of action of Imiquimod is through the activation of Toll-like receptor 7 (TLR7), which leads to the production of pro-inflammatory cytokines and the activation of an immune response. drugbank.comnih.gov However, emerging evidence suggests that Imiquimod may have additional, TLR7-independent mechanisms of action. nih.gov Some studies indicate that Imiquimod can interact with adenosine (B11128) receptors, which could contribute to its immunomodulatory effects. researchgate.net

It is plausible that this compound also possesses multifaceted mechanisms of action beyond TLR7 agonism. Future research should aim to unravel these potential alternative pathways. This could involve in vitro studies using cell lines that lack TLR7 to investigate direct effects on cell proliferation, apoptosis, or differentiation. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound could reveal novel signaling pathways and molecular targets. A deeper understanding of its complete mechanism of action could open up new therapeutic avenues for this compound.

Comparative Studies with Other TLR Agonists and Immunomodulators

The field of immunology is rich with various TLR agonists and other immunomodulators. To establish the unique therapeutic potential of this compound, it is crucial to conduct comparative studies with other well-characterized compounds. Resiquimod, for instance, is another imidazoquinoline that acts as a TLR7 and TLR8 agonist and has been compared with Imiquimod. nih.govnih.govstemcell.com

Future preclinical studies should directly compare the immunological and therapeutic effects of this compound with other TLR agonists like Resiquimod, as well as with other classes of immunomodulators. These studies could assess various parameters, including the cytokine production profile, the activation of different immune cell subsets, and the in vivo efficacy in various disease models. Such comparative data would be invaluable in positioning this compound within the existing landscape of immunomodulatory agents and identifying its specific advantages and potential clinical niches.

CompoundTarget(s)Key Comparative Aspect
ResiquimodTLR7/8Potency and spectrum of immune activation
Poly (I:C)TLR3Induction of Type I interferons
CpG ODNTLR9Activation of B cells and plasmacytoid dendritic cells

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 3-Hydroxymethyl Imiquimod in immune activation, and how is this evaluated in vitro?

  • Mechanism : this compound activates Toll-like receptor 7 (TLR7), inducing cytokine production (e.g., IL-12, IFN-γ) and suppressing IL-4/IL-5 in human and murine cell cultures . Its TLR7 activation is dose-dependent, with an EC50 of 2.1 μM in immune cells.
  • Methodology : Use human peripheral blood mononuclear cells (PBMCs) or murine splenocytes treated with graded concentrations (0.1–10 μM). Measure cytokine profiles via ELISA or multiplex assays. Include TLR7-knockout controls to confirm specificity .

Q. How should researchers design in vitro experiments to evaluate the compound’s direct antitumor effects?

  • Experimental Design : Treat tumor cell lines (e.g., squamous cell carcinoma SCC12) with this compound (1–50 μM) for 24–72 hours. Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-9 activation (Western blot). Validate proteasome-dependent degradation pathways using inhibitors like MG132 .
  • Controls : Include untreated cells and vehicle controls (e.g., DMSO). Use positive controls (e.g., staurosporine) for apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across preclinical models (e.g., variable antiviral vs. antitumor responses)?

  • Analysis Framework : Conduct meta-analyses of pooled odds ratios (ORs) for regression rates in neoplastic models (e.g., OR = 4.05 for cervical intraepithelial neoplasia) . For antiviral studies, compare dosing regimens (e.g., 1% vs. 5% topical imiquimod) and assess immune-modulatory vs. direct antiviral effects via transcriptome profiling .
  • Key Variables : Model specificity (e.g., vaccinia virus vs. DFT1 tumors), immune status (immunocompetent vs. immunosuppressed hosts), and treatment duration .

Q. What methodologies are used to investigate mitochondrial-mediated NLRP3 inflammasome activation by this compound?

  • Approach :

  • Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye in THP-1 macrophages.
  • Quantify NLRP3 inflammasome activation via caspase-1 cleavage (Western blot) and IL-1β secretion (ELISA).
  • Validate mitochondrial involvement using ROS scavengers (e.g., mitoTEMPO) .

Q. How can synergy with other agents (e.g., 5-fluorouracil) be systematically evaluated?

  • Method : Apply the Chou-Talalay combination index (CI) method. Treat cells with imiquimod and 5-fluorouracil at fixed ratios (e.g., 1:1 to 1:4). Calculate CI values using CompuSyn software to distinguish synergism (CI < 1) from antagonism .
  • In Vivo Validation : Use murine xenograft models with dual-drug topical delivery systems to assess tumor regression and immune infiltration .

Q. What molecular pathways link this compound to A20 regulation in apoptosis induction?

  • Pathway Analysis : Perform RNA sequencing on treated SCC cells to identify A20-dependent genes. Validate via siRNA-mediated A20 knockdown, which exacerbates imiquimod-induced apoptosis. Use phospho-kinase arrays to map JNK activation cascades .
  • Clinical Correlation : Analyze A20 expression in patient tumor biopsies pre-/post-treatment via immunohistochemistry .

Q. How should clinical trials address challenges in using this compound as an adjuvant immunotherapy?

  • Trial Design :

  • Phase II Protocols : Use open-label, multi-center designs with imiquimod as an adjuvant (e.g., combined with peptide vaccines). Track CD8+ T-cell responses via ELISpot .
  • Bias Mitigation : Document patient selection criteria rigorously and employ intention-to-treat (ITT) analysis. Avoid blinding complications by using manualized treatment protocols .

Data Integration and Reporting

  • Meta-Analysis : For efficacy contradictions, use random-effects models to account for heterogeneity (e.g., I² > 50%) and subgroup analyses by disease type (CIN vs. VAIN) .
  • Visualization : Create forest plots for regression ORs and adverse event rates. For mitochondrial studies, use heatmaps to show ROS/JNK activation dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.